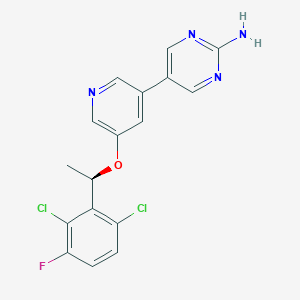
Ship2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SHIP2-IN-1: is a potent inhibitor of the SH2-containing inositol 5-phosphatase 2 (SHIP2), which plays a crucial role in various cellular processes, including cell proliferation, survival, and vesicular trafficking. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of Alzheimer’s disease and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SHIP2-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The production process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: SHIP2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are commonly employed in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
SHIP2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical properties and functions of SHIP2.
Biology: Employed in cellular and molecular biology research to investigate the role of SHIP2 in various cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHIP2
Mechanism of Action
SHIP2-IN-1 exerts its effects by inhibiting the activity of SHIP2, a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) to produce phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This inhibition leads to the modulation of the PI3K/AKT signaling pathway, which is involved in cell proliferation, survival, and metabolism. By blocking SHIP2 activity, this compound can alter cellular signaling and potentially reduce the progression of diseases such as Alzheimer’s and cancer .
Comparison with Similar Compounds
SHIP1-IN-1: Another inhibitor targeting SHIP1, a paralog of SHIP2, with similar biochemical properties.
AS1949490: A selective SHIP2 inhibitor with a different chemical structure but similar inhibitory effects.
K161: Another SHIP2 inhibitor used in research for its potential therapeutic applications
Uniqueness of SHIP2-IN-1: this compound is unique due to its high potency and selectivity for SHIP2, with an IC50 value of 2 µM. This makes it a valuable tool for studying the specific functions of SHIP2 and its role in various diseases. Additionally, this compound has shown promising results in preclinical studies for Alzheimer’s disease and cancer, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
5-[5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4O/c1-9(15-13(18)2-3-14(20)16(15)19)25-12-4-10(5-22-8-12)11-6-23-17(21)24-7-11/h2-9H,1H3,(H2,21,23,24)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPYDXUUBCDYKQ-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)
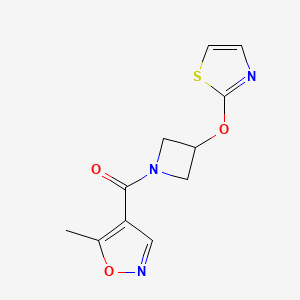
![3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B2391472.png)
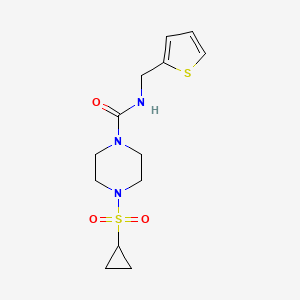
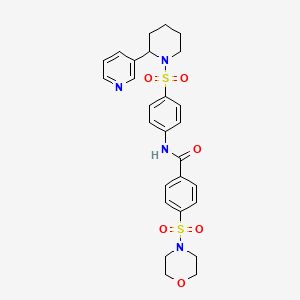
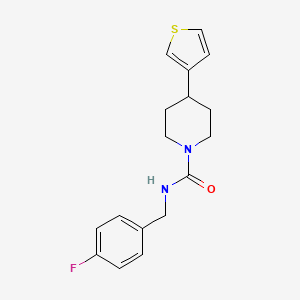
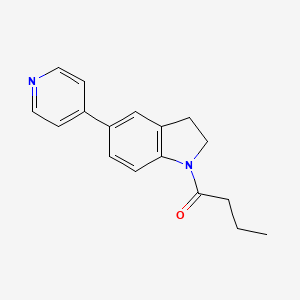
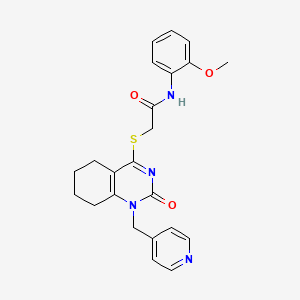
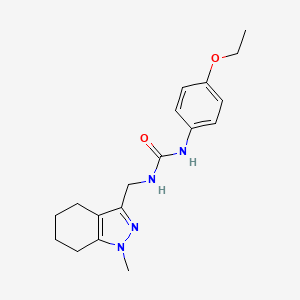
![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)
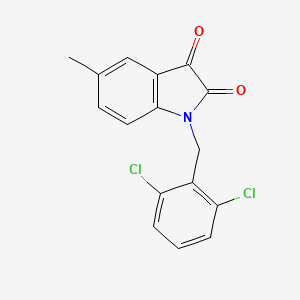
![4-methoxy-N-{2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2391486.png)
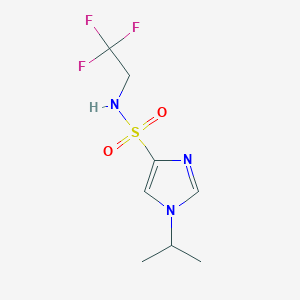
![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2391490.png)
